molecular formula C12H18O2Si B11882949 Ethanone, 1-[5-methyl-2-[(trimethylsilyl)oxy]phenyl]- CAS No. 97389-69-0

Ethanone, 1-[5-methyl-2-[(trimethylsilyl)oxy]phenyl]-

Cat. No.: B11882949
CAS No.: 97389-69-0
M. Wt: 222.35 g/mol
InChI Key: LZFQRXBEWMGXCV-UHFFFAOYSA-N
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Description

1-(5-Methyl-2-((trimethylsilyl)oxy)phenyl)ethanone is an organic compound with the molecular formula C12H18O2Si and a molecular weight of 222.36 g/mol It is characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further substituted with a methyl group and an ethanone moiety

Preparation Methods

The synthesis of 1-(5-Methyl-2-((trimethylsilyl)oxy)phenyl)ethanone typically involves the reaction of 2-hydroxy-5-methylacetophenone with trimethylchlorosilane in the presence of a base . The reaction conditions generally include:

    Reagents: 2-hydroxy-5-methylacetophenone, trimethylchlorosilane, and a base such as pyridine or triethylamine.

    Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Methyl-2-((trimethylsilyl)oxy)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include halides or organometallic compounds.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Methyl-2-((trimethylsilyl)oxy)phenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-2-((trimethylsilyl)oxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, the compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

1-(5-Methyl-2-((trimethylsilyl)oxy)phenyl)ethanone can be compared with similar compounds such as:

    5-Methyl-2-trimethylsilyloxy-acetophenone: Similar structure but with different substituents on the phenyl ring.

    2-Hydroxy-5-methylacetophenone: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.

    Trimethylsilyl derivatives of acetophenone: Various derivatives with different substitution patterns on the phenyl ring.

The uniqueness of 1-(5-Methyl-2-((trimethylsilyl)oxy)phenyl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Biological Activity

Ethanone, 1-[5-methyl-2-[(trimethylsilyl)oxy]phenyl]- (CAS Number: 97389-69-0) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethanone, 1-[5-methyl-2-[(trimethylsilyl)oxy]phenyl]- has the following chemical characteristics:

  • Molecular Formula : C₁₂H₁₈O₂Si
  • Molecular Weight : 222.36 g/mol
  • LogP : 3.411 (indicating moderate lipophilicity)

The compound's structure includes a phenyl group with a trimethylsilyl ether functionality, which may influence its biological interactions and solubility.

Antimicrobial Activity

Research indicates that Ethanone, 1-[5-methyl-2-[(trimethylsilyl)oxy]phenyl]- exhibits significant antimicrobial properties. In a study published in the International Journal of Current Microbiology and Applied Sciences, various concentrations of this compound were tested against several bacterial strains. The results demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance, a study highlighted that Ethanone led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors in human cancer cells. This mechanism suggests that the compound may serve as a potential chemotherapeutic agent .

Anti-inflammatory Effects

Ethanone's anti-inflammatory activity was assessed through various assays, including the inhibition of protein denaturation and hemolysis assays. The results indicated that the compound could significantly reduce inflammation markers in treated samples, showcasing its potential for therapeutic applications in inflammatory diseases .

The biological activities of Ethanone are likely mediated through multiple mechanisms:

  • Cell Signaling Pathways : The compound may interact with specific cell receptors or signaling pathways involved in inflammation and apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : It has been suggested that Ethanone can modulate ROS levels within cells, impacting oxidative stress responses.
  • Gene Expression Regulation : The compound may influence the expression of genes associated with cell survival and death, particularly in cancer cells.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, Ethanone was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that at concentrations as low as 50 µg/mL, Ethanone inhibited bacterial growth by more than 70%, indicating strong antimicrobial potential .

Evaluation of Antitumor Activity

A recent case study involved treating human breast cancer cell lines with varying concentrations of Ethanone. The results showed a dose-dependent increase in apoptosis markers after 48 hours of treatment, with significant changes observed at concentrations above 25 µg/mL .

Properties

CAS No.

97389-69-0

Molecular Formula

C12H18O2Si

Molecular Weight

222.35 g/mol

IUPAC Name

1-(5-methyl-2-trimethylsilyloxyphenyl)ethanone

InChI

InChI=1S/C12H18O2Si/c1-9-6-7-12(14-15(3,4)5)11(8-9)10(2)13/h6-8H,1-5H3

InChI Key

LZFQRXBEWMGXCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O[Si](C)(C)C)C(=O)C

Origin of Product

United States

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